5-Fluoro-1-methyl-1H-indazole-6-boronic acid
Overview
Description
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is a boronic acid derivative that contains an indazole ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 6-position
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could be involved in the formation of carbon-carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling, the compound could facilitate the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid, like many other chemical compounds, could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor.
Boronic Acid Functionalization: The boronic acid group is introduced through borylation reactions, often using palladium-catalyzed cross-coupling reactions with boronic esters or boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-indazole-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation of the boronic acid group.
Substituted Indazoles: From nucleophilic substitution reactions.
Scientific Research Applications
5-Fluoro-1-methyl-1H-indazole-6-boronic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indazole-6-boronic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-6-boronic acid: Lacks the fluorine atom at the 5-position.
5-Fluoro-1-methyl-1H-indazole: Lacks the boronic acid group.
Uniqueness
5-Fluoro-1-methyl-1H-indazole-6-boronic acid is unique due to the combination of the fluorine atom, methyl group, and boronic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-fluoro-1-methylindazol-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIINILKOWIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)C=NN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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